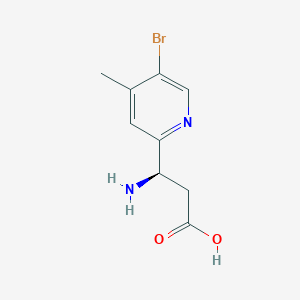
5-((3,4-Dimethoxy-5-(methylselanyl)phenyl)(hydroxy)methyl)-2-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((3,4-Dimethoxy-5-(methylselanyl)phenyl)(hydroxy)methyl)-2-methoxyphenol is an organic compound characterized by its complex structure, which includes methoxy, hydroxy, and methylselanyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3,4-Dimethoxy-5-(methylselanyl)phenyl)(hydroxy)methyl)-2-methoxyphenol typically involves multi-step organic reactions. One common approach is the use of a Friedel-Crafts alkylation reaction to introduce the methylselanyl group. This is followed by methoxylation and hydroxylation reactions to complete the structure. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
5-((3,4-Dimethoxy-5-(methylselanyl)phenyl)(hydroxy)methyl)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The hydroxy and methoxy groups can be oxidized to form quinones.
Reduction: The methylselanyl group can be reduced to a selenol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of selenols.
Substitution: Formation of various substituted phenols.
科学的研究の応用
5-((3,4-Dimethoxy-5-(methylselanyl)phenyl)(hydroxy)methyl)-2-methoxyphenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of methoxy and hydroxy groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 5-((3,4-Dimethoxy-5-(methylselanyl)phenyl)(hydroxy)methyl)-2-methoxyphenol involves its interaction with various molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and electron donation, influencing biological pathways. The methylselanyl group may interact with thiol groups in proteins, affecting their function and activity.
類似化合物との比較
Similar Compounds
4-Hydroxy-3-methoxybenzaldehyde: Similar structure but lacks the methylselanyl group.
2,5-Dimethoxyphenol: Contains methoxy groups but lacks the hydroxy and methylselanyl groups.
3,4-Dimethoxyphenylacetic acid: Contains methoxy groups but has a different functional group arrangement.
Uniqueness
5-((3,4-Dimethoxy-5-(methylselanyl)phenyl)(hydroxy)methyl)-2-methoxyphenol is unique due to the presence of the methylselanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C17H20O5Se |
|---|---|
分子量 |
383.3 g/mol |
IUPAC名 |
5-[(3,4-dimethoxy-5-methylselanylphenyl)-hydroxymethyl]-2-methoxyphenol |
InChI |
InChI=1S/C17H20O5Se/c1-20-13-6-5-10(7-12(13)18)16(19)11-8-14(21-2)17(22-3)15(9-11)23-4/h5-9,16,18-19H,1-4H3 |
InChIキー |
AAPDCSVCHSLIJN-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C(C2=CC(=C(C(=C2)[Se]C)OC)OC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,3-Dihydropyrazolo[5,1-B]oxazol-6-amine hcl](/img/structure/B13050177.png)








![[1-(methylamino)-1H,2H,3H-naphtho[2,1-b]pyran-2-yl]methanol hydrochloride](/img/structure/B13050250.png)
![2-(Chloromethyl)thieno[3,2-B]thiophene](/img/structure/B13050263.png)

![2-Amino-6-methylthieno[3,2-D]pyrimidin-4-OL](/img/structure/B13050273.png)
